molecular formula C10H18BN3O2 B13692276 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid

1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid

Cat. No.: B13692276
M. Wt: 223.08 g/mol
InChI Key: KJASLHXCLGRRIG-UHFFFAOYSA-N
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Description

1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted at the 4-position with a boronic acid group and at the 1-position with a (1-methyl-4-piperidyl)methyl moiety. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science . The piperidine ring, a common pharmacophore, enhances bioavailability and metabolic stability, while the methyl group at the 1-position of the piperidine improves lipophilicity and steric shielding . This compound is likely synthesized via alkylation or coupling reactions involving Boc-protected intermediates (e.g., 1-(1-Boc-4-piperidyl)pyrazole-4-boronic acid pinacol ester), followed by deprotection to yield the free boronic acid .

Properties

Molecular Formula

C10H18BN3O2

Molecular Weight

223.08 g/mol

IUPAC Name

[1-[(1-methylpiperidin-4-yl)methyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H18BN3O2/c1-13-4-2-9(3-5-13)7-14-8-10(6-12-14)11(15)16/h6,8-9,15-16H,2-5,7H2,1H3

InChI Key

KJASLHXCLGRRIG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC2CCN(CC2)C)(O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

The synthesis can be divided into three main stages:

Step Reaction Description Key Reagents Conditions Yield & Purity
1. Halogenation of Pyrazole Conversion of pyrazole to 4-iodopyrazole Pyrazole, Iodine, Hydrogen Peroxide Ethanol solvent, 20-30 °C, controlled addition Yield: 80-90%, Purity: ~99% (GC)
2. Alkylation at N-1 Introduction of 1-methyl or 1-(1-methyl-4-piperidyl)methyl substituent via alkylation 4-Iodopyrazole, KOH, KI, Methyl Chloride gas or suitable alkyl halide Ethanol, 30-45 °C, gas bubbling Yield: 70-80%, Purity: ~98% (GC)
3. Boronation via Metalation Formation of boronic acid pinacol ester by Grignard reaction followed by boronation 1-Methyl-4-iodopyrazole, sec-Propylmagnesium chloride (Grignard reagent), Pinacol boronate reagent -5 to 10 °C, inert atmosphere Yield: 40%, Purity: >97% (GC, 1H-NMR)

Notes:

  • The alkylation step can be adapted for the 1-[(1-methyl-4-piperidyl)methyl] substituent by using the corresponding alkyl halide.
  • The boronation step employs Grignard reagent formation from the iodopyrazole, followed by reaction with boron reagents to yield the boronic acid pinacol ester intermediate.
  • Final hydrolysis or deprotection yields the boronic acid form.

Representative Reaction Conditions and Observations

  • Halogenation: Iodination of pyrazole is performed in ethanol with iodine and hydrogen peroxide, controlling temperature below 70 °C to avoid side reactions. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Alkylation: Using potassium hydroxide and potassium iodide in ethanol, methyl chloride gas or other alkyl halides are bubbled under controlled temperature (30-45 °C). This step requires careful monitoring to avoid over-alkylation.

  • Boronation: The 1-methyl-4-iodopyrazole is converted to the Grignard reagent by reaction with sec-propylmagnesium chloride at low temperatures (-5 to 10 °C) under inert atmosphere (argon). The Grignard intermediate is then reacted with pinacol boronate ester reagents to form the boronic acid pinacol ester. The product is purified by extraction and filtration.

Advantages and Limitations of Methods

Method Aspect Advantages Limitations
Halogenation High yield and purity; mild conditions Requires careful temperature control
Alkylation Straightforward gas-phase alkylation; adaptable to various alkyl groups Use of toxic methyl chloride gas; moderate yields
Boronation Direct formation of boronic acid pinacol ester; good purity Moderate yield (~40%); requires low temperature and inert atmosphere; use of expensive Grignard reagents

Summary Table of Key Data from Patent CN103601749A

Step Raw Material Reagents Temp (°C) Yield (%) Purity (%) Notes
1 Pyrazole Iodine, H2O2 20-30 80-90 99 (GC) Iodination in ethanol
2 4-Iodopyrazole KOH, KI, Methyl chloride 30-45 70-80 98 (GC) Alkylation by methyl chloride gas
3 1-Methyl-4-iodopyrazole sec-Propylmagnesium chloride, BE001 (boronate) -5 to 10 40 >97 (GC, NMR) Grignard reaction to boronic ester

Research Discoveries and Innovations

  • The patented synthetic route overcomes previous methods requiring extremely low temperatures (-90 °C) or expensive palladium catalysts by employing iodopyrazole intermediates and Grignard reagents under milder conditions.

  • The method is cost-effective due to readily available starting materials and simpler reaction steps.

  • The use of pinacol boronate esters stabilizes the boronic acid functionality, facilitating purification and handling.

  • Analytical characterization by gas chromatography and nuclear magnetic resonance confirms high purity suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of new carbon-carbon bonds . This mechanism is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic acid with structurally related pyrazole boronic acids and esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications
This compound C10H17BN3O2 (estimated) ~225.3 (estimated) (1-Methyl-4-piperidyl)methyl Enhanced solubility (basic piperidine), moderate steric bulk Drug discovery (CNS targets, kinase inhibitors)
1-(2-Chlorophenyl)pyrazole-4-boronic acid C9H8BClN2O2 222.44 2-Chlorophenyl Lipophilic, electron-withdrawing substituent Suzuki couplings, agrochemicals
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester C12H18BF3N2O2 296.1 Methyl, trifluoromethyl High electronegativity, stabilized boronate ester Fluorinated drug intermediates
4-Pyrazol-1-yl-phenylboronic acid C9H9BN2O2 187.99 Phenyl (via pyrazole) Planar structure, moderate steric hindrance Materials science, bioconjugation
1-Ethylpyrazole-4-boronic Acid C5H9BN2O2 139.95 Ethyl Low steric hindrance, high reactivity in couplings High-throughput synthesis

Key Comparative Insights

Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the boronic acid, enhancing shelf life and reaction efficiency .

Solubility and Bioavailability :

  • The piperidine moiety provides basicity, increasing water solubility under acidic conditions, advantageous for drug formulations .
  • Chlorophenyl derivatives exhibit higher lipophilicity, favoring membrane permeability but risking metabolic instability .

Synthetic Utility :

  • Pinacol esters (e.g., 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester) offer improved stability over free boronic acids, simplifying storage and handling .
  • Unsubstituted pyrazole boronic acids (e.g., Pyrazole-4-Boronic Acid Pinacol Ester) serve as versatile intermediates but lack tailored pharmacological properties .

Safety and Handling :

  • Chlorophenyl and halogenated analogs (e.g., 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid) require stringent safety protocols due to inhalation and dermal toxicity risks .

Biological Activity

1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological contexts, particularly in drug design and development.

  • Molecular Formula : C10_{10}H14_{14}BN_{N}O2_{2}
  • Molecular Weight : 193.03 g/mol
  • CAS Number : 11263501

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Boronic acids can act as enzyme inhibitors, particularly in the inhibition of proteases and other enzymes that utilize serine or cysteine residues in their active sites.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of pyrazole compounds as inhibitors of BRAF, a kinase involved in cell proliferation and survival pathways associated with certain cancers . The structural modifications in this compound may enhance its binding affinity to BRAF or other similar targets.

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds with similar structures have shown promising results in reducing inflammation and associated pain .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been documented extensively. For instance, studies on related compounds demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies and Research Findings

StudyFindings
Antitumor Activity Demonstrated effective inhibition of BRAF kinase using pyrazole derivatives .
Anti-inflammatory Effects Pyrazole compounds showed reduced COX enzyme activity, leading to decreased inflammation markers .
Antibacterial Activity Significant inhibition against E. coli and S. aureus was observed with related pyrazole compounds .

Q & A

Q. What are the common synthetic routes for 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid?

The compound can be synthesized via cross-coupling reactions using palladium catalysts. For example:

  • Method 1 : Reacting precursors with Pd(PPh₃)₄ and Na₂CO₃ in 1,4-dioxane under inert atmosphere at 100°C .
  • Method 2 : Microwave-assisted synthesis using Pd(dppf)Cl₂ and Na₂CO₃ at 120°C .
  • Method 3 : Employing Pd(OAc)₂ with XPhos ligand and K₃PO₄ in a 1,4-dioxane/water mixture . Optimization of catalysts, solvents, and temperature is critical for yield improvement.

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm structure via ¹H and ¹³C chemical shifts (e.g., δ 7.54 ppm for pyrazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., HRMS-EI for C₁₂H₁₀N₆: observed 238.0962 vs. calculated 238.0961) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., boronic acid B-O stretches at ~1350 cm⁻¹) .

Q. What is the solubility profile of this compound, and how is it determined experimentally?

Solubility is solvent-dependent and classified as:

  • High solubility : In polar aprotic solvents like DMSO or DMF.
  • Low solubility : In non-polar solvents like hexane. Experimental determination involves gravimetric analysis or UV-Vis spectroscopy after saturation in specific solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Catalyst selection : Pd(dppf)Cl₂ may offer higher efficiency than Pd(PPh₃)₄ in microwave-assisted reactions .
  • Solvent system : Mixed solvents (e.g., 1,4-dioxane/water) enhance solubility of intermediates .
  • Temperature control : Microwave irradiation reduces reaction time and side-product formation .

Q. What structural features influence its biological activity?

  • The boronic acid group enables reversible interactions with diol-containing biomolecules (e.g., bacterial cell wall components) .
  • Substituents : The 1-methyl-4-piperidyl group enhances lipophilicity, improving membrane permeability . Comparative studies show that methoxybenzyl or ethoxycarbonyl substituents on analogous pyrazoles increase antibacterial potency .

Q. How should researchers address conflicting data in biological assays?

  • Assay validation : Ensure consistent bacterial strain selection (e.g., Mycobacterium vs. E. coli) and control for solvent effects (e.g., DMSO toxicity) .
  • Structural analogs : Compare activity of derivatives (e.g., 1-benzyl vs. 1-methyl variants) to isolate substituent effects .

Q. What role does this compound play in drug design, particularly for enzyme inhibition?

The boronic acid moiety acts as a transition-state mimic in protease inhibition (e.g., targeting serine hydrolases). Computational docking studies predict binding affinity to bacterial enzymes like β-lactamases .

Q. What computational methods are used to predict its reactivity and stability?

  • Molecular Dynamics (MD) Simulations : Assess stability of boronate-diol complexes in aqueous environments .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies for the boronic acid group, predicting hydrolysis susceptibility .

Q. What are the key challenges in purifying this compound?

  • By-product removal : Use flash chromatography (e.g., cyclohexane/ethyl acetate gradient) to separate unreacted precursors .
  • Moisture sensitivity : Perform reactions under inert atmosphere to prevent boronic acid oxidation .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis.
  • Long-term degradation : Monitor via LC-MS; boronic acids may form dimers or oxidize to boroxines under humid conditions .

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